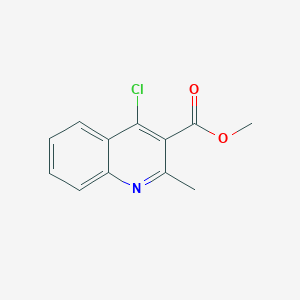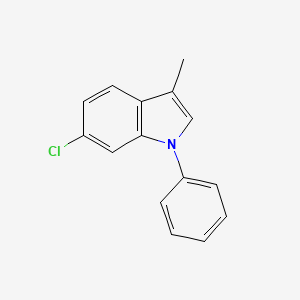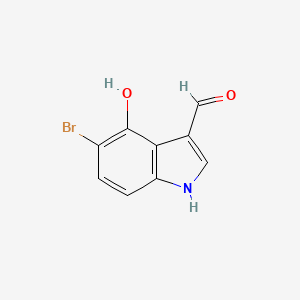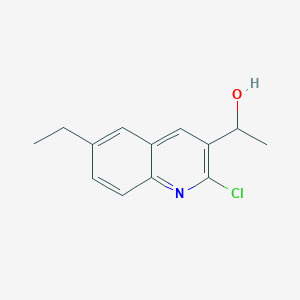
6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom and an amine group attached to a tetrahydronaphthalene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine typically involves the bromination of 1,2,3,4-tetrahydro-1,3-methanonaphthalene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can undergo reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Oxidized products such as nitroso or nitro compounds.
- Reduced products with the bromine atom removed.
科学的研究の応用
6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine has a wide range of applications in scientific
特性
分子式 |
C11H12BrN |
|---|---|
分子量 |
238.12 g/mol |
IUPAC名 |
5-bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-amine |
InChI |
InChI=1S/C11H12BrN/c12-8-1-2-9-6-3-7(4-6)11(13)10(9)5-8/h1-2,5-7,11H,3-4,13H2 |
InChIキー |
WFBWXSSINHIRKW-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1C3=C(C2N)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6'-Methoxy-2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11870712.png)


![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)

![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)







